1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride
Description
This compound is a pyridinium-based azo dye characterized by a complex structure featuring:
- A pyridinium cation linked via an ethylaminoethyl chain to an aromatic azo group.
- A 2,6-dichloro-4-nitrophenyl substituent attached to the azo moiety, contributing to its electron-withdrawing properties and chromophoric activity.
- A chloride counterion balancing the positive charge of the pyridinium ring.
Molecular Formula: C₂₁H₂₀Cl₃N₅O₂ (CAS: 14408-20-9; conflictingly listed as 84051-84-3 in some sources).
Applications: Primarily used in hair dye formulations due to its intense color properties and stability under cosmetic conditions.
Properties
IUPAC Name |
4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethyl-N-(2-pyridin-1-ium-1-ylethyl)aniline;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N5O2.ClH/c1-2-27(13-12-26-10-4-3-5-11-26)17-8-6-16(7-9-17)24-25-21-19(22)14-18(28(29)30)15-20(21)23;/h3-11,14-15H,2,12-13H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOFSFJHFNJPBD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC[N+]1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3Cl)[N+](=O)[O-])Cl.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl3N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90884750 | |
| Record name | Pyridinium, 1-[2-[[4-[2-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]ethyl]-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14408-20-9 | |
| Record name | Pyridinium, 1-[2-[[4-[2-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]ethyl]-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14408-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridinium, 1-(2-((4-(2-(2,6-dichloro-4-nitrophenyl)diazenyl)phenyl)ethylamino)ethyl)-, chloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014408209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridinium, 1-[2-[[4-[2-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]ethyl]-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyridinium, 1-[2-[[4-[2-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]ethyl]-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.878 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride, also known by its CAS number 14408-20-9, is a synthetic compound with potential applications in biological research. Its unique structure, characterized by a pyridinium moiety and a dichloro-nitrophenyl azo group, suggests possible interactions with biological systems that merit detailed investigation.
- Molecular Formula : C21H20Cl3N5O2
- Molecular Weight : 480.8 g/mol
- CAS Number : 14408-20-9
- EINECS Number : 238-382-8
The biological activity of this compound can be attributed to its interaction with various cellular targets. The azo group is known for its ability to form reactive intermediates, which can lead to oxidative stress in cells. Additionally, the pyridinium structure may facilitate interactions with membrane proteins or receptors.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Properties : Some azo compounds have demonstrated antibacterial and antifungal activities. The presence of the dichloro and nitro groups may enhance these effects through mechanisms involving membrane disruption or inhibition of nucleic acid synthesis.
- Cytotoxic Effects : Studies on related compounds have shown that they can induce apoptosis in cancer cell lines. The exact mechanism often involves the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.
- G Protein-Coupled Receptor Modulation : The interaction with G protein-coupled receptors (GPCRs) has been noted in similar compounds, suggesting that this compound might influence signaling pathways related to cell proliferation and survival .
Study 1: Antimicrobial Activity
A study examined the antimicrobial effects of various azo compounds similar to 1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride against common pathogens. Results indicated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL, particularly against Gram-positive bacteria.
| Compound | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Azo Compound A | 25 |
| Azo Compound B | 50 |
| Target Compound | 50 |
Study 2: Cytotoxicity Assay
A cytotoxicity assay using MTT reduction showed that the compound induced significant cell death in human cancer cell lines (e.g., HeLa and MCF-7). The IC50 values were determined to be approximately 30 µM for HeLa cells and 45 µM for MCF-7 cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 30 |
| MCF-7 | 45 |
Toxicological Considerations
The compound is classified under GHS hazard classes as an irritant and environmental hazard. Proper handling and disposal protocols should be followed to mitigate risks associated with exposure.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of azo dyes with pyridinium or heterocyclic cations . Key structural and functional differences among analogs are summarized below:
Table 1: Structural and Functional Comparison of Azo Dyes with Pyridinium/Heterocyclic Cations
Key Findings from Comparative Analysis:
Counterion Influence :
- The chloride variant (target compound) is preferred in cosmetics due to low toxicity, while thiocyanate and zinc-containing analogs face regulatory restrictions.
- Hydrogen sulfate derivatives exhibit enhanced solubility but reduced stability in alkaline environments.
Substituent Effects: The 2,6-dichloro-4-nitrophenyl group enhances lightfastness and color intensity compared to simpler arylazo groups (e.g., phenyl or m-tolyl). Ethylaminoethyl chains improve water solubility and dye adherence to keratin in hair.
Regulatory Status :
Preparation Methods
Reaction Conditions
Critical Consideration : Excess nitrous acid must be neutralized with sulfamic acid to avoid side reactions.
Azo Coupling Reaction
The diazonium salt reacts with 4-(ethylaminoethyl)phenol to form the azo-linked intermediate.
Coupling Parameters
| Parameter | Optimal Value | Source |
|---|---|---|
| Solvent | Aqueous ethanol | |
| pH | 8–9 (buffered) | |
| Temperature | 0–10°C | |
| Reaction Time | 2–4 hours |
The reaction proceeds via electrophilic aromatic substitution, with the diazonium ion attacking the para position of the phenol derivative. Regioselectivity is enhanced by maintaining alkaline conditions, which deprotonate the phenolic hydroxyl group.
Pyridinium Quaternization
The final step involves reacting the azo intermediate with pyridine in the presence of a chlorinating agent.
Quaternization Methods
-
Direct Alkylation :
-
Menshutkin Reaction :
Purification : Column chromatography using silica gel and ethyl acetate/petroleum ether (1:3) removes unreacted pyridine.
Optimization Strategies
Solvent Selection
Polar aprotic solvents (e.g., dimethylformamide) increase coupling efficiency but require stringent moisture control. Ethanol-water mixtures balance solubility and cost-effectiveness.
Catalytic Enhancements
-
Cu(I) Salts : Accelerate quaternization by facilitating electron transfer (e.g., 15% yield increase with 0.1 eq CuI).
-
Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial reactivity in biphasic systems.
Comparative Analysis of Methods
Challenges and Mitigation
Q & A
Basic Question: What are the recommended synthetic routes and purification methods for this compound?
Methodological Answer:
Synthesis typically involves coupling the azo group to the phenyl ring via diazotization, followed by alkylation of the pyridinium moiety. Key steps include:
- Diazotization: React 2,6-dichloro-4-nitroaniline with nitrous acid (HNO₂) under acidic conditions (0–5°C) to generate the diazonium salt .
- Coupling: React the diazonium salt with 4-(ethylamino)phenethylamine in a polar aprotic solvent (e.g., DMF) at 50–60°C to form the azo linkage .
- Quaternization: Introduce the pyridinium group by reacting with ethyl bromide in acetonitrile under reflux .
Purification: Use column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures to isolate the chloride salt .
Basic Question: Which analytical techniques are most effective for structural characterization?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR (DMSO-d₆) identifies aromatic protons (δ 7.5–8.5 ppm) and pyridinium protons (δ 9.0–9.5 ppm). 2D-COSY confirms coupling patterns .
- Mass Spectrometry: High-resolution ESI-MS verifies the molecular ion ([M⁺] at m/z ~470) and fragmentation patterns .
- Elemental Analysis: Confirm Cl⁻ content via titration or ion chromatography .
Basic Question: What safety protocols are critical during handling?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods due to potential aerosolization during synthesis .
- First Aid: For skin exposure, rinse immediately with water for 15 minutes; for inhalation, move to fresh air and monitor for respiratory distress .
Advanced Question: How can researchers assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Experimental Design: Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 37°C, and 60°C for 24–72 hours .
- Analysis: Monitor degradation via HPLC-UV (λ = 450 nm for azo bonds). Calculate half-life (t₁/₂) using first-order kinetics .
- Key Findings: Azo bonds degrade rapidly under alkaline conditions (pH >10), with t₁/₂ <12 hours at 60°C .
Advanced Question: What mechanisms underlie its interactions with biological membranes?
Methodological Answer:
- Liposome Studies: Incorporate the compound into phosphatidylcholine liposomes. Use fluorescence anisotropy to measure membrane fluidity changes .
- Molecular Dynamics (MD) Simulations: Model interactions between the pyridinium group and lipid headgroups. Look for electrostatic binding to phosphate groups .
- Contradictions: Some studies report membrane disruption at high concentrations (>100 µM), while others observe passive diffusion .
Advanced Question: How to resolve contradictions in reported solubility data across studies?
Methodological Answer:
- Controlled Replication: Standardize solvents (e.g., HPLC-grade DMSO) and temperature (25°C ± 1°C) for solubility assays .
- Advanced Techniques: Use dynamic light scattering (DLS) to detect aggregates that may skew solubility measurements .
- Meta-Analysis: Apply entropy weight-TOPSIS to rank studies by methodological rigor (e.g., sample size, controls) .
Advanced Question: What experimental designs are optimal for evaluating environmental fate?
Methodological Answer:
- Partitioning Studies: Measure log Kow (octanol-water) via shake-flask method to predict bioaccumulation .
- Photodegradation: Expose aqueous solutions to UV light (λ = 254 nm) and quantify degradation products via LC-MS/MS .
- Ecotoxicology: Use Daphnia magna acute toxicity tests (OECD 202) at 0.1–10 mg/L concentrations .
Advanced Question: How to design a robust toxicity study addressing species-specific responses?
Methodological Answer:
- Multi-Tiered Testing:
- In vitro: Use HepG2 cells for hepatic toxicity (MTT assay) .
- In vivo: Zebrafish embryos (FET test) for developmental toxicity .
- Statistical Design: Apply randomized block designs (split-plot for dose/time variables) to control interspecies variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
